REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C[Si]([C:15]#[N:16])(C)C.[I-].[CH3:18][CH2:19][O:20]CC>>[CH2:19]([O:20][C:15]([C:1]1([OH:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[NH:16])[CH3:18]
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Name
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ethereal solution
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Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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C1(CCC2=CC=CC=C12)=O
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Name
|
|
Quantity
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21.9 g
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
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Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with 5% sodium bicarbonate (2×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a residue of the desired trimethylsilyl cyanohydrin
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Type
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DISSOLUTION
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Details
|
This oily residue was dissolved in 100 ml ethanol
|
Type
|
WAIT
|
Details
|
to come to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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ADDITION
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Details
|
The mixture was poured into 200 ml of ice water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×100 ml)
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Type
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TEMPERATURE
|
Details
|
cooled to 0° and basified with 6 N sodium hydroxide
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Type
|
EXTRACTION
|
Details
|
The separated basic layer was extracted with (2×100 ml) ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oily solid residue, 3.59 g (12%)
|
Type
|
CUSTOM
|
Details
|
Crystallization from hexane
|
Type
|
CUSTOM
|
Details
|
gave a solid which slowly melted at room temperature
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=N)C1(CCC2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |